25-hydroxy-3-deoxy-2-oxavitamin D3/25-hydroxy-3-deoxy-2-oxacholecalciferol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-hydroxy-3-deoxy-2-oxavitamin D3/25-hydroxy-3-deoxy-2-oxacholecalciferol is a vitamin D analog that has gained increasing attention in recent years due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been shown to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 25-hydroxy-3-deoxy-2-oxavitamin D3/25-hydroxy-3-deoxy-2-oxacholecalciferol is complex and not fully understood. It is thought to act through the vitamin D receptor (VDR) and modulate gene expression. This compound has been shown to regulate the expression of various genes involved in immune function, cell growth, and differentiation.
Biochemische Und Physiologische Effekte
25-hydroxy-3-deoxy-2-oxavitamin D3/25-hydroxy-3-deoxy-2-oxacholecalciferol has unique biochemical and physiological effects that distinguish it from other vitamin D analogs. This compound has been shown to have a longer half-life and greater stability than other vitamin D analogs. Additionally, it has been shown to have a more potent immunomodulatory effect than other vitamin D analogs.
Vorteile Und Einschränkungen Für Laborexperimente
The complex synthesis method and limited availability of 25-hydroxy-3-deoxy-2-oxavitamin D3/25-hydroxy-3-deoxy-2-oxacholecalciferol make it challenging to use in lab experiments. However, this compound has unique biochemical and physiological effects that make it a valuable tool for investigating the role of vitamin D in various biological processes.
Zukünftige Richtungen
There are many future directions for research on 25-hydroxy-3-deoxy-2-oxavitamin D3/25-hydroxy-3-deoxy-2-oxacholecalciferol. Some potential areas of investigation include its role in the treatment of autoimmune diseases, its potential use as an adjuvant therapy in cancer treatment, and its effects on bone metabolism. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, 25-hydroxy-3-deoxy-2-oxavitamin D3/25-hydroxy-3-deoxy-2-oxacholecalciferol is a vitamin D analog that has unique biochemical and physiological effects. While its complex synthesis method and limited availability make it challenging to use in lab experiments, this compound has potential therapeutic applications in the treatment of autoimmune diseases and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
25-hydroxy-3-deoxy-2-oxavitamin D3/25-hydroxy-3-deoxy-2-oxacholecalciferol is synthesized through a multi-step process that involves the conversion of vitamin D3 to 25-hydroxyvitamin D3, followed by the synthesis of 3-deoxy-2-oxo-steroids and their subsequent coupling with 25-hydroxyvitamin D3. This complex synthesis method is challenging and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
25-hydroxy-3-deoxy-2-oxavitamin D3/25-hydroxy-3-deoxy-2-oxacholecalciferol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. Additionally, this compound has been investigated for its potential role in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
113490-39-4 |
---|---|
Produktname |
25-hydroxy-3-deoxy-2-oxavitamin D3/25-hydroxy-3-deoxy-2-oxacholecalciferol |
Molekularformel |
C26H42O2 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(3-methylideneoxan-4-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C26H42O2/c1-19(8-6-15-25(3,4)27)23-12-13-24-22(9-7-16-26(23,24)5)11-10-21-14-17-28-18-20(21)2/h10-11,19,23-24,27H,2,6-9,12-18H2,1,3-5H3/b21-10-,22-11+/t19-,23-,24+,26-/m1/s1 |
InChI-Schlüssel |
CCFSYRQFWNVGDG-SDPFTLJPSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\CCOCC3=C)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CCOCC3=C)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CCOCC3=C)C |
Synonyme |
2-oxa-3-deoxy-25-hydroxyvitamin D3 2-oxa-3-deoxy-25-OH-D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.